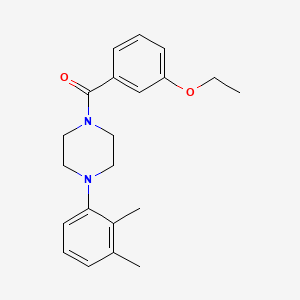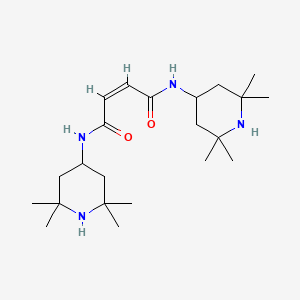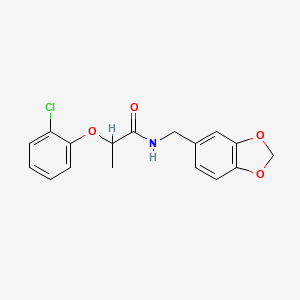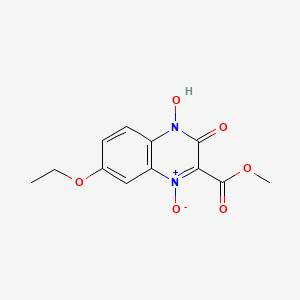
methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide
説明
Methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide, also known as MQO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the quinoxaline family and has been found to possess various biochemical and physiological effects that make it a promising candidate for further research.
作用機序
Methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide exerts its antitumor effects by inhibiting the activity of mitochondrial respiratory complex II, which is involved in the production of ATP. This leads to a decrease in ATP levels, which ultimately results in the death of cancer cells. The antiviral and antibacterial effects of methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide are thought to be due to its ability to disrupt the integrity of the cell membrane of the virus or bacteria.
Biochemical and Physiological Effects:
In addition to its antitumor, antiviral, and antibacterial properties, methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been found to possess various other biochemical and physiological effects. It has been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases associated with oxidative stress. Additionally, methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been found to be stable under various conditions, which makes it easy to handle and store. However, one of the limitations of using methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are various future directions for the research on methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide. One potential area of research is the development of new drugs based on methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide. Its antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new drugs that could be used in the treatment of various diseases. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide. This could lead to the discovery of new therapeutic applications for this compound.
科学的研究の応用
Methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been extensively studied for its potential applications in the field of medicine. It has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. Additionally, it has been found to be effective against viruses such as herpes simplex virus and human immunodeficiency virus.
特性
IUPAC Name |
methyl 7-ethoxy-4-hydroxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-3-20-7-4-5-8-9(6-7)13(17)10(12(16)19-2)11(15)14(8)18/h4-6,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQVIEAUEVRMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C(=[N+]2[O-])C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-ethoxy-4-hydroxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



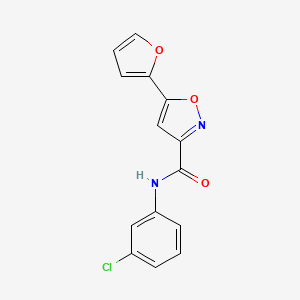
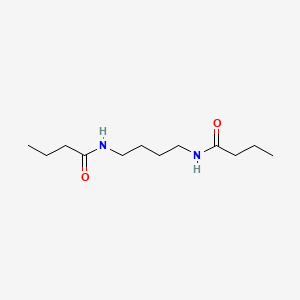
![N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4736621.png)
![N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736623.png)
![N-benzyl-2-{2-bromo-4-[2-(4-chlorophenyl)carbonohydrazonoyl]-6-methoxyphenoxy}acetamide](/img/structure/B4736635.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4736642.png)
![3-(3-fluorophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4736648.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736656.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,3-oxazol-5-amine](/img/structure/B4736658.png)

![N-cyclopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4736677.png)
